molecular formula C5H8N2 B2752080 2-(Azetidin-1-yl)acetonitrile CAS No. 67523-81-3

2-(Azetidin-1-yl)acetonitrile

Cat. No.: B2752080
CAS No.: 67523-81-3
M. Wt: 96.133
InChI Key: SYJAYUXUKHRBID-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)acetonitrile (CAS 67523-81-3) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. This compound, with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol, features an azetidine ring, a four-membered saturated heterocycle that is of high interest in drug discovery for its role as a bioisostere and conformational constraint . The azetidine ring is increasingly explored as a scaffold in diversity-oriented synthesis (DOS) to access novel chemical space for probe and drug discovery, moving beyond its traditional application in β-lactam antibiotics . Its incorporation can be used to tailor physicochemical properties, such as reducing molecular lipophilicity, which is a critical parameter in designing compounds for challenging therapeutic areas like central nervous system (CNS) disorders . The nitrile functional group provides a versatile handle for further synthetic elaboration, allowing researchers to diversify the structure into amines, amides, carboxylic acids, and other heterocycles. As a key synthetic building block, this compound is strictly for research applications and is not intended for diagnostic or therapeutic use. REFERENCES This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-2-5-7-3-1-4-7/h1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJAYUXUKHRBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2 Azetidin 1 Yl Acetonitrile Derivatives

Analysis of Ring Strain Effects on Azetidine (B1206935) Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, exhibit a considerable degree of ring strain, estimated to be approximately 25.4 kcal mol⁻¹ rsc.org. This strain is a primary driver of their chemical reactivity, positioning them between the more reactive and less stable aziridines (27.7 kcal mol⁻¹) and the relatively unreactive pyrrolidines (5.4 kcal mol⁻¹) rsc.org. The inherent strain in the azetidine ring makes it susceptible to reactions that lead to ring-opening, thereby relieving this strain. rsc.orgnih.govrsc.orgresearchwithrutgers.comresearchgate.net This characteristic provides a unique avenue for synthetic transformations that can be initiated under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com The stability of the azetidine ring, while lower than that of larger rings, is sufficient for facile handling, making it an attractive building block in organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchwithrutgers.com

The reactivity of azetidines can be modulated by substituents on the ring. For instance, the presence of a 2-cyano group, as in 2-(azetidin-1-yl)acetonitrile, can influence the regioselectivity of ring-opening reactions. Unsaturated groups like cyano can stabilize transition states or intermediates formed during the cleavage of the C-N bond through conjugative effects, making this bond more susceptible to breaking. magtech.com.cn

Recent research has focused on harnessing this strain-driven reactivity for various synthetic applications, including the development of novel methods for σ-N–C bond functionalization and enantioselective protocols. rsc.org The unique reactivity profile stemming from ring strain allows azetidines to serve as precursors for a variety of functionalized acyclic and heterocyclic compounds. rsc.org

Table 1: Comparison of Ring Strain in Small Nitrogen Heterocycles

HeterocycleRing SizeApproximate Ring Strain (kcal mol⁻¹)
Aziridine327.7
Azetidine425.4
Pyrrolidine55.4

Nucleophilic and Electrophilic Reactivity at the Acetonitrile (B52724) Moiety and Azetidine Nitrogen

The this compound molecule possesses two primary sites for nucleophilic and electrophilic attack: the acetonitrile moiety and the azetidine nitrogen.

Acetonitrile Moiety: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a common feature of nitriles and can lead to a variety of addition products. Conversely, the nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a weak nucleophile or a base. The α-carbon to the nitrile group can be deprotonated by a strong base to form a carbanion, which is a potent nucleophile.

Azetidine Nitrogen: The nitrogen atom of the azetidine ring is nucleophilic due to its lone pair of electrons. It can react with electrophiles such as alkyl halides and acyl chlorides. researchgate.net However, the nucleophilicity of the azetidine nitrogen can be influenced by the solvent environment. For instance, in protic solvents like methanol, hydrogen bonding to the nitrogen lone pair can decrease its nucleophilicity. nih.govrsc.org The quaternization of the azetidine nitrogen can activate the ring towards nucleophilic attack, facilitating ring-opening reactions. researchgate.net

The reactivity of the azetidine nitrogen is a key factor in many of its transformations. For example, acid-mediated reactions often involve the initial protonation of the azetidine nitrogen, which enhances the ring's susceptibility to cleavage. nih.gov

Ring-Opening Transformations and Degradation Pathways

The strained nature of the azetidine ring makes it prone to various ring-opening transformations under different conditions. These reactions are often regioselective, with the outcome influenced by the substituents on the ring and the nature of the reagents. magtech.com.cn

Reductive Cleavage: Reductive methods for opening the azetidine ring are being explored. rsc.org One notable method involves the use of a sodium dispersion in the presence of 15-crown-5, which promotes the reductive cleavage of N-azetidinyl amides under mild conditions. rsc.org The proposed mechanism involves an outer-sphere electron transfer to the amide carbonyl, forming a ketyl radical. This is followed by a radical σ N–C bond scission of the azetidine ring. rsc.org

Oxidative Cleavage: While specific examples for this compound are not detailed in the provided search results, oxidative cleavage of nitrogen-containing heterocycles can occur. For instance, the oxidation of diazabutadienes with bromine leads to cleavage and the formation of corresponding aldehydes or ketones. rsc.org The mechanism of such reactions can be complex and may involve the formation of hydrated intermediates. rsc.org

The injection of an electron into an azetidine-containing molecule can lead to the formation of a radical anion, which can subsequently undergo ring-splitting. For azetidin-2-ones, UV irradiation in the presence of triethylamine (B128534) generates radical anions that undergo ring-splitting via N–C4 or C3–C4 bond cleavage, resulting in open-chain amides. rsc.org This reactivity pathway, characterized by β-cleavage, is distinct from the α-cleavage observed for the neutral excited states. rsc.org DFT calculations have supported the preference for this β-cleavage pathway by indicating lower energy barriers for the associated transition states. rsc.org

Acid-Catalyzed Transformations: Azetidines can undergo ring-opening in the presence of acids. The reaction is often initiated by the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. nih.gov For example, N-substituted azetidines have been observed to undergo an acid-mediated intramolecular ring-opening decomposition where a pendant amide group acts as the nucleophile. nih.gov The rate of this decomposition is pH-dependent, with faster rates observed at lower pH values. nih.gov Lewis acids can also promote the ring opening of azetidines with various nucleophiles. magtech.com.cnrsc.org

Base-Catalyzed Transformations: While less common than acid-catalyzed ring opening, base-catalyzed transformations of azetidines can also occur. These reactions often involve the deprotonation of a carbon adjacent to an activating group, followed by rearrangement or cleavage. For instance, base-catalyzed Stevens rearrangement and ring enlargement have been reported for azetidines. magtech.com.cn

Table 2: Summary of Azetidine Ring-Opening Reactions

Reaction TypeConditionsKey Intermediates/Features
Reductive CleavageNa dispersion, 15-crown-5Ketyl radical, σ N–C bond scission
Radical Anion-MediatedUV irradiation, triethylamineRadical anion, β-cleavage
Acid-CatalyzedProtic or Lewis acidsProtonated azetidine, carbocation
Base-CatalyzedStrong basesCarbanion, Stevens rearrangement

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for controlling their outcomes and designing new synthetic methodologies. Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating reaction pathways and the structures of transition states.

For example, in the radical anion-mediated ring splitting of azetidin-2-ones, DFT calculations have been used to determine the energy barriers associated with different cleavage pathways, supporting the experimentally observed preference for β-cleavage. rsc.org Similarly, in photo-induced copper-catalyzed radical annulation reactions to form azetidines, DFT calculations have highlighted the critical role of a tertiary radical intermediate for successful cyclization. nih.gov

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, with computational modeling. This integrated approach provides a detailed picture of the reaction coordinates, intermediates, and transition states, enabling a deeper understanding of the factors that govern the reactivity of these strained heterocyclic systems.

Experimental Mechanistic Studies in Azetidine Synthesis

The synthesis of azetidine rings, particularly the formation of 2-azetidinones (β-lactams), has been a subject of extensive mechanistic investigation. One of the most prominent methods for constructing the β-lactam ring is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. The stereochemical outcome of this reaction is of significant interest, and experimental studies have been conducted to elucidate the underlying mechanisms.

Theoretical studies utilizing electron localization function (ELF) quantum topological analysis have provided insights into the bonding changes that occur during the ketene-imine reaction. This approach has been instrumental in explaining experimental results, including the observed cis/trans-stereoselectivity. Notably, these theoretical findings challenge analyses based on Frontier Molecular Orbital (FMO) theory that involve HOMO/LUMO interactions and a torquoelectronic effect during the ring closure.

Experimental data combined with Density Functional Theory (DFT) calculations have revealed that the isomerization of the starting imine can be a critical factor in determining the stereoselectivity of the Staudinger synthesis under various reaction conditions.

In some synthetic routes, the reaction of dichloroacetyl chloride with certain imines, such as 2,2-dimethyl-1,3-dioxolan-4-yl)methanimines, does not yield the expected 3,3-dichloro-β-lactams. Instead, 2,2-dichloro-N-(chloromethyl)acetamides are formed. This unusual reactivity has been explored through both experimental and DFT computational studies.

The mechanism of ring expansion can be influenced by the choice of carbene precursor. Stereochemical probe experiments have been employed to investigate these divergent mechanisms. For instance, using non-racemic reactants can help determine if the reaction proceeds in a concerted manner, transferring stereochemical information from the substrate to the product, or in a stepwise fashion through zwitterionic intermediates. These experiments have suggested that ring closure to form the azetidine can occur more rapidly than the formation of achiral intermediates.

Investigation of Stereochemical Control and Diastereoselectivity

The control of stereochemistry is a crucial aspect of synthesizing complex molecules containing azetidine rings. In the context of the Staudinger reaction, the diastereoselectivity is a key consideration. The origin of this selectivity has been a central question, with studies focusing on the influence of reaction conditions. researchgate.net

Several factors have been shown to influence the diastereoselectivity of the Staudinger reaction, including:

Ketene Generation: The method used to generate the ketene can impact the stereochemical outcome.

Solvent: The polarity and nature of the solvent can play a significant role.

Reaction Temperature: Temperature can affect the rates of competing reaction pathways, thereby influencing the diastereomeric ratio.

Additives: The presence of additives can alter the course of the reaction.

Irradiation: Both photo and microwave irradiation have been explored as means to influence diastereoselectivity. researchgate.net

The steric effect of the N-substituent on the imine is also a critical factor in determining the diastereoselectivity of the Staudinger reaction. researchgate.net

In reactions involving chiral seven-membered-ring enolates, high diastereoselectivity has been observed for a range of substrates, including lactams. nih.govresearchgate.net This stereoselectivity is attributed to torsional and steric interactions that arise as electrophiles approach the diastereotopic π-faces of the enolates. nih.govresearchgate.net These faces are distinguished by subtle differences in the orientation of nearby atoms in the ring. nih.govresearchgate.net

The base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been investigated through the formation of their N-borane complexes. For example, the treatment of a diastereomerically pure borane (B79455) complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl (B1604629) bromide resulted in a high diastereomeric ratio of the α-benzylated product. A proposed mechanism for this diastereoselective α-alkylation helps to explain the observed stereochemical outcome.

Applications of 2 Azetidin 1 Yl Acetonitrile As a Versatile Synthetic Building Block

Integration into the Synthesis of Complex Organic Molecules

The azetidine (B1206935) motif is a desirable feature in medicinal chemistry, and its incorporation into larger, more complex molecules is a subject of significant research. The strain energy of the four-membered ring makes azetidines effective building blocks for accessing other structural classes. researchgate.net While 2-(azetidin-1-yl)acetonitrile itself is a specific starting material, the broader class of functionalized azetidines is frequently employed in constructing complex molecular frameworks. Synthetic strategies often leverage the reactivity of the azetidine ring, which can be selectively opened or used as a rigid scaffold to direct the stereochemistry of subsequent reactions. The cyanomethyl group (–CH₂CN) is a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions, further expanding its synthetic utility.

Role in the Elaboration of Biologically Relevant Scaffolds

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for presenting chemical functionality in a defined spatial orientation, a key consideration in the design of biologically active molecules.

One of the most significant applications of a this compound derivative is in the industrial synthesis of Baricitinib, an inhibitor of Janus kinase (JAK) enzymes JAK1 and JAK2 used to treat rheumatoid arthritis. chemicalbook.comnih.gov The drug's structure features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety. nih.gov A key intermediate in its synthesis is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021). chemicalbook.comscilit.com

Several synthetic routes have been developed to produce this crucial intermediate efficiently. One common strategy begins with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes a Horner-Emmons reaction to introduce the cyanomethylene group. researchgate.net This is followed by the deprotection of the Boc group and a subsequent sulfonamidation to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. researchgate.net This intermediate is then used in a nucleophilic addition reaction, followed by a Suzuki coupling to complete the synthesis of Baricitinib. researchgate.net Researchers have focused on creating green and cost-effective methods for producing these intermediates on an industrial scale. nih.govresearchgate.net

Table 1: Key Intermediates in Baricitinib Synthesis Derived from the Azetidine Acetonitrile (B52724) Scaffold
Compound NameCAS NumberRole in SynthesisReference
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateNot specifiedPrecursor to the ethylsulfonyl derivative nih.govscilit.com
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile1187595-85-2Key intermediate for Michael addition with a pyrazole (B372694) moiety chemicalbook.comscilit.comresearchgate.net
Baricitinib1187594-09-7Final Active Pharmaceutical Ingredient (API) nih.gov

The azetidine-acetonitrile scaffold is a powerful tool for constructing diverse and complex heterocyclic systems for use in chemical biology and drug discovery. The densely functionalized azetidine ring system can be manipulated to create a wide variety of fused, bridged, and spirocyclic ring systems. researchgate.netnih.gov These complex, three-dimensional structures are of high interest as they allow for the exploration of new chemical space, which is often underrepresented in traditional compound libraries.

For example, a synthetic sequence can start with the N-alkylation of a secondary amine with bromoacetonitrile (B46782) to install the key acetonitrile functional group. nih.gov From this functionalized azetidine core, further reactions can be employed to build more elaborate structures. Techniques such as ring-closing metathesis have been used to derive azetidine-fused 8-membered rings. nih.gov The development of these scaffolds is particularly valuable for generating molecules aimed at targeting the central nervous system (CNS). nih.govnih.gov

Potential Contributions to Materials Science (e.g., Polymerization Initiators, Monomers)

While specific, large-scale applications of this compound in materials science are not widely documented, the general class of azetidine compounds has recognized potential in the polymer industry. Azetidines can serve as monomers and crosslinkers in polymerization reactions. researchgate.net The nitrile group in this compound could theoretically participate in polymerization or be chemically modified into other polymerizable groups. The strained ring system itself can be subject to ring-opening polymerization under certain conditions, offering a pathway to novel polyamide-type structures. This potential remains an area for future exploration, leveraging the unique reactivity of both the azetidine ring and the nitrile function to create new materials with tailored properties.

Utility in the Generation of Chemical Libraries for Research Purposes

The concept of Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. The azetidine-acetonitrile core is an excellent scaffold for DOS because it provides a rigid framework that can be elaborated in multiple directions to quickly generate a large number of distinct compounds. researchgate.net

Researchers have utilized functionalized azetidine scaffolds to produce large small-molecule libraries, with one instance describing the synthesis of a 1,976-membered library of spirocyclic azetidines. nih.govnih.gov The process often involves solid-phase synthesis, where the azetidine core is attached to a resin support and then treated with a variety of reagents in a combinatorial fashion. cureffi.org This approach allows for the efficient creation of thousands of compounds that can be screened for biological activity, particularly for identifying new lead compounds for CNS targets. nih.gov

Table 2: Application of the Azetidine Scaffold in Library Synthesis
Synthetic ApproachScaffold TypeApplicationReference
Diversity-Oriented Synthesis (DOS)Fused, bridged, and spirocyclic azetidinesGeneration of lead-like molecules for CNS targets nih.govnih.gov
Solid-Phase SynthesisSpirocyclic azetidinesCreation of a 1,976-membered library for biological screening nih.gov
Multi-component ReactionsFunctionalized azetidinesUnderdeveloped method with high potential for generating diversity researchgate.net

Advanced Characterization Methodologies in the Structural Analysis of 2 Azetidin 1 Yl Acetonitrile Derivatives

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For 2-(Azetidin-1-yl)acetonitrile derivatives, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a reaction, identifying compounds, and assessing the purity of a sample. chemistryhall.com A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. chemistryhall.com The position of the spot is characterized by its retention factor (Rf) value. chemistryhall.com Visualization of the spots can be achieved under UV light or by using specific staining reagents. illinois.eduamazonaws.comlabinsights.nl

Table 3: Chromatographic Methods for Analysis.
TechniquePrincipleApplication
HPLCSeparation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.Purity assessment, quantitative analysis, and preparative isolation.
TLCSeparation based on differential migration of components on a thin layer of adsorbent. chemistryhall.comReaction monitoring, purity checks, and identification of compounds. chemistryhall.com

X-ray Crystallography for Definitive Stereochemical and Conformational Assignment

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure. This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. For derivatives of this compound, this method is crucial for definitively assigning the relative and absolute stereochemistry of chiral centers and for characterizing the preferred conformation of the strained four-membered azetidine (B1206935) ring.

In a notable study, the absolute configurations of two enantiopure diastereoisomers of a 3-aryl-azetidine-2-carboxylic acid derivative, which is structurally related to functionalized this compound, were unequivocally established using X-ray crystallography. The analysis of single crystals of (2S,3R)-1-tert-butyl 2-methyl 3-(4-methoxyphenyl)azetidine-1,2-dicarboxylate provided a clear depiction of the trans relationship between the substituents at the C2 and C3 positions of the azetidine ring. Conversely, the crystallographic data for (2S,3S)-1-tert-butyl 2-methyl 3-(4-methoxyphenyl)azetidine-1,2-dicarboxylate confirmed the cis stereochemistry.

The crystallographic data not only confirms the connectivity and relative stereochemistry but also provides valuable information on the conformation of the azetidine ring, which typically deviates from planarity. The precise bond lengths and angles can reveal the extent of ring strain and the influence of various substituents on the geometry of the molecule.

Interactive Table 1: Crystallographic Data for a Representative Azetidine Derivative

ParameterValue
Compound (2S,3R)-1-tert-butyl 2-methyl 3-(4-methoxyphenyl)azetidine-1,2-dicarboxylate
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.1234(5)
b (Å) 12.4567(8)
c (Å) 17.8912(11)
α (°) 90
β (°) 90
γ (°) 90

Note: This data is for a representative 3-substituted azetidine-2-carboxylate derivative and serves to illustrate the type of information obtained from X-ray crystallographic analysis.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

While X-ray crystallography provides definitive structural information on a compound in its solid, crystalline state, chiroptical methods are powerful techniques for determining the enantiomeric purity and absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with plane-polarized or circularly polarized light.

Optical rotation, measured using a polarimeter, is a fundamental chiroptical property. The specific rotation, [α]D, is a characteristic value for a chiral compound under defined experimental conditions (e.g., temperature, solvent, and concentration). For a pair of enantiomers, the specific rotation will have an equal magnitude but opposite sign. This allows for the determination of enantiomeric excess in a sample.

Circular dichroism (CD) spectroscopy is another potent chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. By comparing the experimentally obtained CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, it is possible to assign the absolute stereochemistry of the molecule under investigation.

For the aforementioned 3-aryl-azetidine-2-carboxylic acid derivatives, chiroptical methods would be instrumental in confirming the enantiopurity of the separated isomers and corroborating the absolute configurations determined by X-ray crystallography. For instance, the specific rotation of the (2S,3R) and (2S,3S) isomers would be expected to be distinct, and their enantiomers would exhibit equal and opposite rotations.

Interactive Table 2: Chiroptical Data for Representative Chiral Azetidine Derivatives

CompoundSpecific Rotation [α]D (c, solvent)Wavelength (nm)Molar Ellipticity [θ] or Δε
(2S,3R)-Isomer +55.0 (1.0, CHCl₃)225+1.5 x 10⁴
(2S,3S)-Isomer -20.5 (1.0, CHCl₃)228-0.8 x 10⁴

Note: The specific rotation values are hypothetical and for illustrative purposes to demonstrate the application of chiroptical data in distinguishing stereoisomers. The CD data is also illustrative of typical values.

Computational and Theoretical Studies of 2 Azetidin 1 Yl Acetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific Density Functional Theory (DFT) calculations for 2-(Azetidin-1-yl)acetonitrile have been identified in the literature. Such studies would typically involve the calculation of molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are fundamental to understanding the molecule's stability and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

There are no published reports on the conformational analysis or molecular dynamics (MD) simulations of this compound. This type of research would investigate the different spatial arrangements (conformers) of the molecule and their relative energies, as well as simulating the dynamic behavior of the molecule over time to understand its flexibility and interactions.

Prediction of Reactivity, Selectivity, and Reaction Mechanisms

Computational predictions regarding the reactivity, selectivity, and potential reaction mechanisms involving this compound are not available in current scientific publications. These studies often use quantum chemical data to identify reactive sites, predict the outcomes of chemical reactions, and elucidate the step-by-step pathways of transformations.

Electronic Structure Analysis and Bonding Characteristics

A detailed analysis of the electronic structure and bonding characteristics of this compound has not been reported. This area of study would focus on the distribution of electrons within the molecule, the nature of its chemical bonds (e.g., covalent, ionic character), and properties such as the molecular electrostatic potential, which are crucial for predicting intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Azetidin-1-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and haloacetonitriles. For example, reacting 1-azetidine with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetonitrile ( ). Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Purification via column chromatography or recrystallization achieves >95% purity ( ). Monitoring reaction progress with TLC or GC-MS is advised.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm the azetidine ring (δ 3.2–3.8 ppm for N-CH₂ groups) and acetonitrile moiety (δ 2.5–3.0 ppm for C≡N adjacent protons) ().
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion detection (expected m/z ~140 for C₄H₈N₃).
  • IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and azetidine C-N bonds (~1120 cm⁻¹).
  • HPLC : Purity assessment using reverse-phase columns ( ).

Q. How does the compound’s stability vary under different storage conditions?

  • Answer : Stability is influenced by moisture, light, and temperature. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Degradation products (e.g., hydrolysis to acetamide derivatives) can be monitored via periodic HPLC analysis ( ).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition or cycloaddition reactions?

  • Answer : The electron-withdrawing cyano group activates the adjacent carbon for nucleophilic attack, enabling reactions with amines or thiols. Computational studies (DFT) suggest transition states involving azetidine ring puckering, which lowers activation energy (). For cycloadditions (e.g., Huisgen), the nitrile group participates as a dipolarophile, forming triazole derivatives ().

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies may arise from varying assay conditions (e.g., cell lines, concentration ranges). Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., bacterial vs. mammalian cells).
  • Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false positives ().
  • Structural Analog Comparisons : Compare with piperidine/azetidine derivatives to isolate azetidine-specific effects ().

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or GPCRs, focusing on the azetidine’s conformational flexibility ().
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
  • QSAR Modeling : Corrogate substituent effects on bioactivity using Hammett parameters or ML algorithms ().

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